Head-to-Head mGluR1 Potency: 4-Bromophenyl Analog vs. Original HTS Hit
Replacing the N-5 4-chlorophenyl group of the original HTS hit (compound 1, R1 = 4-Cl–C6H4, R2 = 3-Cl–C6H4) with a 4-bromophenyl group (target compound, 1b) resulted in a 3.1-fold improvement in mGluR1 antagonist potency, from IC50 = 242 nM to IC50 = 78 nM, as measured in the same cell-based FLIPR assay [1]. Both compounds were tested against human mGluR1 expressed in 1321N1 cells.
| Evidence Dimension | hmGluR1 Antagonist IC50 (FLIPR assay, 1321N1 cells) |
|---|---|
| Target Compound Data | IC50 = 78 nM (SEM ± 7 nM) |
| Comparator Or Baseline | Compound 1 (R1 = 4-Cl–C6H4, R2 = 3-Cl–C6H4): IC50 = 242 nM (SEM ± 60 nM) |
| Quantified Difference | 3.1-fold more potent (78 nM vs 242 nM) |
| Conditions | Antagonist activity at human mGluR1 receptor expressed in 1321N1 cells assessed as inhibition of glutamate-induced calcium flux by FLIPR assay |
Why This Matters
Procurement of the 4-bromophenyl compound ensures the highest reported mGluR1 potency within the early pyrazolo[3,4-d]pyrimidin-4-one hit series, which is critical for projects aiming to optimize antagonist potency.
- [1] Wang X, Kolasa T, El Kouhen OF, et al. Bioorg Med Chem Lett. 2007;17(15):4303-7. Table 1. View Source
